

ATTO 465: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and photophysical properties of the fluorescent dye **ATTO 465**. It includes detailed experimental protocols for its application in life sciences and drug development, with a focus on biomolecule labeling and advanced fluorescence imaging techniques.

Core Properties of ATTO 465

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2]} It is a moderately hydrophilic dye that can be efficiently excited in the 420-465 nm range.^{[1][2]}

Chemical Structure

The core structure of **ATTO 465** is based on the acriflavine scaffold. The exact proprietary structure is not publicly disclosed, but its derivatives, such as the carboxy and NHS-ester forms, are commercially available for covalent labeling of biomolecules.^[3]

Photophysical and Chemical Properties

A summary of the key quantitative data for **ATTO 465** is presented in the table below. This information is crucial for designing and executing fluorescence-based experiments.

Property	Value	References
Absorption Maximum (λ_{abs})	453 nm	[3][4]
Emission Maximum (λ_{em})	505 nm, 506 nm, 508 nm	[3][4][5][6]
Molar Extinction Coefficient (ϵ)	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[3][6]
Fluorescence Quantum Yield (η_{fl})	75%	[3]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[3]
Stokes Shift	~52 nm	[4]
Molecular Weight (Carboxy form)	396 g/mol	[3]
Molecular Weight (NHS-ester form)	493 g/mol	[3]

Experimental Protocols

This section provides detailed methodologies for common applications of **ATTO 465** in research and drug development.

Labeling of Proteins with ATTO 465 NHS-Ester

This protocol describes the covalent labeling of proteins, such as antibodies, with **ATTO 465** N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines.[7]

Materials:

- Protein of interest (1-5 mg) in an amine-free buffer (e.g., PBS)
- ATTO 465** NHS-ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

- Purification column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.^[7] If the protein solution contains amine-containing substances like Tris, it must be dialyzed against PBS.^[7]
- Dye Preparation: Immediately before use, dissolve the **ATTO 465** NHS-ester in DMF or DMSO to a concentration of 1 mg/mL.
- Labeling Reaction: While gently vortexing the protein solution, add a 3- to 10-fold molar excess of the reactive dye solution.^[7] The optimal dye-to-protein ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).
- Determination of Degree of Labeling (DOL): The DOL can be calculated from the absorbance of the labeled protein at 280 nm and 453 nm.

Immunofluorescence Staining of Cultured Cells

This protocol outlines a general workflow for immunofluorescence staining of a target protein in fixed cells using an antibody conjugated to **ATTO 465**.

Materials:

- Cells cultured on coverslips or in imaging plates
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS

- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
- Primary antibody conjugated to **ATTO 465**
- Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

- Cell Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.[\[8\]](#)[\[9\]](#)
- Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.
- Antibody Incubation: Dilute the **ATTO 465**-conjugated primary antibody in the blocking buffer to the predetermined optimal concentration. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
- Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and **ATTO 465**.

Nuclear Staining with **ATTO 465**-pentafluoroaniline (**ATTO 465-p**)

A derivative of **ATTO 465**, formed by reaction with 2,3,4,5,6-pentafluoroaniline, can be used as a specific and photostable nuclear stain.[\[8\]](#)[\[9\]](#)

Materials:

- Fixed cells or tissue sections

- **ATTO 465**-p staining solution (an optimal working concentration of 4 μ M has been reported) [\[8\]](#)[\[9\]](#)
- PBS

Procedure:

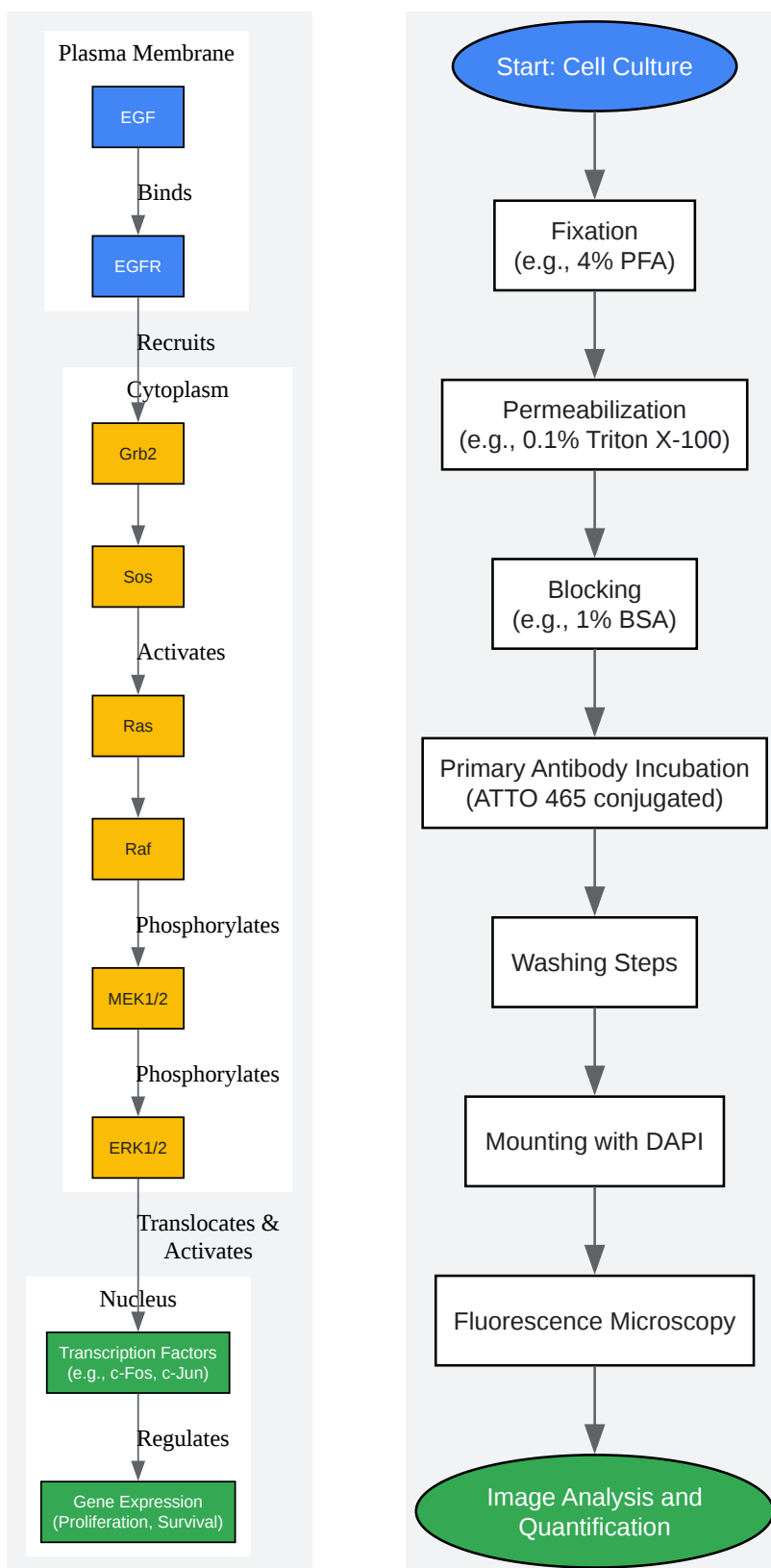
- Sample Preparation: Prepare fixed cells or tissue sections as per standard protocols.[\[8\]](#)[\[9\]](#)
- Staining: Incubate the samples with the **ATTO 465**-p staining solution for 10 minutes at room temperature, protected from light.[\[8\]](#)[\[9\]](#)
- Washing: Wash the samples thoroughly with PBS.[\[8\]](#)[\[9\]](#)
- Mounting and Imaging: Mount the samples and visualize using a fluorescence microscope with excitation around 470 nm and emission detection between 480-511 nm.[\[8\]](#)

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a conceptual signaling pathway and a typical experimental workflow where **ATTO 465** can be utilized.

Conceptual EGFR Signaling Pathway

This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade, a key pathway in cell proliferation and cancer, which can be studied using immunofluorescence with **ATTO 465**-labeled antibodies to detect phosphorylated proteins.



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- To cite this document: BenchChem. [ATTO 465: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556038#atto-465-chemical-structure-and-properties>]

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